molecular formula C22H23NO4 B6528094 9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946235-53-6

9-(3-ethoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No. B6528094
CAS RN: 946235-53-6
M. Wt: 365.4 g/mol
InChI Key: MZELKWKXAZCPNF-UHFFFAOYSA-N
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Description

This compound belongs to a class of molecules known as chromeno[8,7-e][1,3]oxazin-4-ones . These molecules are characterized by a chromeno[8,7-e][1,3]oxazin-4-one core structure and are known for their wide range of biological activities .


Synthesis Analysis

The synthesis of chromeno[8,7-e][1,3]oxazin-4-ones involves principles of bioisosterism and hybridization . The process typically starts with 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD) . The formation of six-membered cyclic carbonates is achieved by an intermolecular cyclization reaction .


Molecular Structure Analysis

The molecular structure of chromeno[8,7-e][1,3]oxazin-4-ones is characterized by a chromeno[8,7-e][1,3]oxazin-4-one core structure . This core structure is often modified with various functional groups to yield different derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of chromeno[8,7-e][1,3]oxazin-4-ones typically involve the Mitsunobu reaction and sequential cyclization . These reactions allow for the efficient and stereoselective synthesis of various tricyclic fused benzoxazinyl-oxazolidinones .

Future Directions

The future directions for research on chromeno[8,7-e][1,3]oxazin-4-ones could involve exploring their potential as novel anti-inflammatory agents . Additionally, further studies could focus on improving the synthesis process and exploring the biological activities of different derivatives .

properties

IUPAC Name

9-(3-ethoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-2-25-12-6-11-23-14-19-20(26-15-23)10-9-17-13-18(22(24)27-21(17)19)16-7-4-3-5-8-16/h3-5,7-10,13H,2,6,11-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZELKWKXAZCPNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3-ethoxypropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one

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